2-Fluoro-5-(trifluoromethyl)anisole

Description

The exact mass of the compound 2-Fluoro-5-(trifluoromethyl)anisole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-5-(trifluoromethyl)anisole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(trifluoromethyl)anisole including the price, delivery time, and more detailed information at info@benchchem.com.

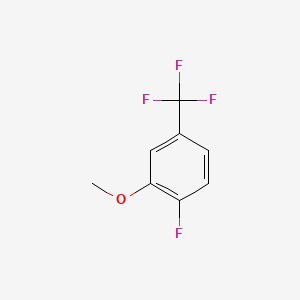

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEAQZIYCQTHQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379211 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261951-78-4 | |

| Record name | 2-Fluoro-5-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 261951-78-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Technical Guide to 2-Fluoro-5-(trifluoromethyl)anisole for Researchers

Introduction: 2-Fluoro-5-(trifluoromethyl)anisole, identified by the CAS number 261951-78-4, is a fluorinated aromatic compound of significant interest to the chemical and pharmaceutical industries.[1][2][3][4] Its structure, incorporating a fluoro, a trifluoromethyl, and a methoxy group on a benzene ring, makes it a valuable and versatile building block in organic synthesis. The presence of fluorine-containing moieties is a well-established strategy in medicinal chemistry for modulating the physicochemical and pharmacokinetic properties of drug candidates.[5][6][7] This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, potential synthetic routes, and applications of 2-Fluoro-5-(trifluoromethyl)anisole, tailored for researchers in drug development and chemical synthesis.

Chemical Identity and Properties

The fundamental identifiers and physicochemical properties of 2-Fluoro-5-(trifluoromethyl)anisole are summarized below. This data is critical for its handling, characterization, and application in experimental settings. The compound typically appears as a clear, colorless to pale yellow liquid.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 261951-78-4[1][2][4][8] |

| IUPAC Name | 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene[2][4] |

| Molecular Formula | C₈H₆F₄O[1][2][4] |

| SMILES | COC1=C(F)C=C(C(F)(F)F)C=C1 |

| InChI Key | AXEAQZIYCQTHQV-UHFFFAOYSA-N[2][4] |

| Synonyms | 4-Fluoro-3-methoxybenzotrifluoride[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 194.13 g/mol [1][4] |

| Exact Mass | 194.03547746 Da[4] |

| Density | 1.284 g/cm³[1] |

| Boiling Point | 164.8 °C at 760 mmHg[1] |

| Flash Point | 62 °C (144 °F)[1] |

| Refractive Index | 1.4325 - 1.4375 @ 20 °C[2] |

| Water Solubility | Not miscible[1][9] |

| Vapor Pressure | 2.54 mmHg @ 25 °C[1] |

| XLogP3 | 2.9[4] |

Spectroscopic and Analytical Profile

Characterization of 2-Fluoro-5-(trifluoromethyl)anisole relies on standard spectroscopic techniques. While specific experimental data requires direct measurement, the expected spectral features can be predicted based on its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group should appear as a singlet around 3.9-4.0 ppm.

-

¹³C NMR: The carbon spectrum will show eight distinct signals. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. Carbons attached to the single fluorine atom and the methoxy group will also show characteristic shifts and couplings.

-

¹⁹F NMR: The fluorine spectrum should display two signals: one for the single fluorine atom on the ring and another for the trifluoromethyl group, which will appear as a singlet.

Infrared (IR) Spectroscopy: An ATR-IR spectrum of this compound is available from Bio-Rad Laboratories.[4] Key expected vibrational bands include C-H stretching for the aromatic and methyl groups, C-O-C stretching for the ether linkage, C=C stretching for the aromatic ring, and strong C-F stretching bands characteristic of the fluoro and trifluoromethyl groups.

Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z 194. Plausible fragmentation pathways include the loss of a methyl radical (•CH₃) to yield an ion at m/z 179, cleavage of the trifluoromethyl group (•CF₃), or rearrangement and loss of difluorocarbene (:CF₂).[10]

References

- 1. echemi.com [echemi.com]

- 2. 2-Fluoro-5-(trifluoromethyl)anisole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. equationchemical.com [equationchemical.com]

- 4. 2-Fluoro-5-(trifluoromethyl)anisole | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. mdpi.com [mdpi.com]

- 8. CAS 261951-78-4 | 2807-3-X0 | MDL MFCD01631564 | 2-Fluoro-5-(trifluoromethyl)anisole | SynQuest Laboratories [synquestlabs.com]

- 9. 2-Fluoro-5-(trifluoromethyl)anisole, 97% | Fisher Scientific [fishersci.ca]

- 10. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]

physical and chemical properties of 2-Fluoro-5-(trifluoromethyl)anisole

An in-depth technical guide for researchers, scientists, and drug development professionals on the .

Introduction

2-Fluoro-5-(trifluoromethyl)anisole is a fluorinated organic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a trifluoromethyl group on a benzene ring, imparts a distinct set of physicochemical properties. These properties are strategically exploited by medicinal chemists to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates.[1][2][3] The trifluoromethyl group, in particular, is a crucial motif in modern drug design, known for its ability to enhance a compound's pharmacological profile by affecting its stability, conformation, and pKa.[2][3] This guide provides a comprehensive overview of the core physical and chemical properties, safety information, and a representative synthetic protocol for 2-Fluoro-5-(trifluoromethyl)anisole.

Chemical Identity and Physical Properties

The fundamental identifiers and physical characteristics of 2-Fluoro-5-(trifluoromethyl)anisole are summarized below. This data is critical for its handling, characterization, and application in a laboratory setting.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene[4][5][6][7] |

| CAS Number | 261951-78-4[4][5][6][8] |

| Molecular Formula | C₈H₆F₄O[4][5][6][9] |

| Molecular Weight | 194.13 g/mol [4][9] |

| SMILES | COC1=C(F)C=C(C(F)(F)F)C=C1[4][6][7] |

| InChIKey | AXEAQZIYCQTHQV-UHFFFAOYSA-N[4][5][6][7] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear colorless to pale yellow liquid[5] |

| Boiling Point | 164.8 °C at 760 mmHg[9] |

| Density | 1.284 g/cm³[9] |

| Refractive Index | 1.4325 - 1.4375 @ 20 °C[5][7] |

| Flash Point | 62 °C (144 °F)[7][9] |

| Vapor Pressure | 2.54 mmHg at 25 °C[9] |

| Solubility | Not miscible in water[7][9] |

| XLogP3 | 2.9[4] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a singlet for the methoxy group (CH₃) protons and complex multiplets in the aromatic region for the three benzene ring protons, with couplings to both ¹⁹F nuclei.

-

¹³C NMR: Signals would be present for the methoxy carbon, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the eight aromatic carbons, with characteristic C-F coupling patterns.

-

¹⁹F NMR: Two distinct signals are expected: a singlet for the CF₃ group and another signal for the single fluorine atom on the ring, likely showing coupling to nearby protons.

-

IR Spectroscopy: Key absorption bands would indicate the presence of C-O-C stretching (ether), C-F stretching (fluoro and trifluoromethyl groups), and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z 194.035, corresponding to the monoisotopic mass.[4] Fragmentation patterns would likely involve the loss of CH₃, OCH₃, and CF₃ groups.

Synthesis and Reactivity

4.1 Representative Experimental Protocol: Synthesis

A common synthetic route to substituted fluoroanisoles involves the nucleophilic aromatic substitution (SₙAr) or methylation of a corresponding phenol. A plausible synthesis for 2-Fluoro-5-(trifluoromethyl)anisole would start from 2-Fluoro-5-(trifluoromethyl)phenol.

Objective: To synthesize 2-Fluoro-5-(trifluoromethyl)anisole via Williamson ether synthesis.

Materials:

-

2-Fluoro-5-(trifluoromethyl)phenol

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the resulting suspension vigorously at room temperature for 30 minutes.

-

Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2-Fluoro-5-(trifluoromethyl)anisole.

4.2 Chemical Reactivity and Stability

-

Stability: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[7] It is stable under normal conditions but may be sensitive to strong oxidizing agents.

-

Reactivity: The aromatic ring is deactivated towards electrophilic substitution due to the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The methoxy group is a potential site for ether cleavage with strong acids like HBr or HI. The fluorine atom is generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions.

Role in Drug Design and Development

The structural components of 2-Fluoro-5-(trifluoromethyl)anisole are highly relevant in drug design. The introduction of fluorine and trifluoromethyl groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.[10][11]

The diagram below illustrates the logical workflow of how this chemical building block is utilized in the drug discovery process, emphasizing the influence of its key functional groups on critical drug-like properties.

Caption: Role of functional groups in drug property modulation.

Safety and Handling

2-Fluoro-5-(trifluoromethyl)anisole is classified as a hazardous substance and requires careful handling in a laboratory environment.

Table 3: GHS Hazard Information

| Hazard Class | Statement |

| Flammable Liquids | H226: Flammable liquid and vapor[4][9] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[4][7] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[4][7] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation[4][7] |

Handling Precautions:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[12]

-

Avoid breathing vapors or mist.

-

Avoid contact with skin and eyes.

-

Incompatible materials include strong oxidizing agents.[7]

Conclusion

2-Fluoro-5-(trifluoromethyl)anisole is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined physical properties and the predictable influence of its fluorinated moieties make it a strategic component for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles of new chemical entities. Proper understanding of its properties, reactivity, and safety precautions is essential for its effective and safe utilization in research and development.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. jelsciences.com [jelsciences.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. 2-Fluoro-5-(trifluoromethyl)anisole | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-5-(trifluoromethyl)anisole, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. 2-Fluoro-5-(trifluoromethyl)anisole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Fluoro-5-(trifluoromethyl)anisole, 97% | Fisher Scientific [fishersci.ca]

- 8. CAS 261951-78-4 | 2807-3-X0 | MDL MFCD01631564 | 2-Fluoro-5-(trifluoromethyl)anisole | SynQuest Laboratories [synquestlabs.com]

- 9. echemi.com [echemi.com]

- 10. Fluorine in drug design: a case study with fluoroanisoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Structural and Conformational Analysis of 2-Fluoro-5-(trifluoromethyl)anisole

For Immediate Release

This technical guide provides a comprehensive analysis of the structural and conformational properties of 2-Fluoro-5-(trifluoromethyl)anisole, a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed examination of the molecule's structural parameters, conformational preferences, and the experimental and computational methodologies used for its characterization.

Molecular Structure and Properties

2-Fluoro-5-(trifluoromethyl)anisole, with the chemical formula C₈H₆F₄O, is a substituted anisole containing both a fluorine and a trifluoromethyl group on the benzene ring.[1][2] These substitutions significantly influence the electronic and steric properties of the molecule, which in turn dictate its conformational behavior and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-(trifluoromethyl)anisole is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene | [1] |

| Molecular Formula | C₈H₆F₄O | [1][2] |

| Molecular Weight | 194.13 g/mol | [1] |

| CAS Number | 261951-78-4 | [2] |

| Appearance | Clear colorless to pale yellow liquid | [3] |

| Boiling Point | 164.8°C at 760 mmHg | [2] |

| Refractive Index | 1.4325-1.4375 @ 20°C | [3] |

Conformational Analysis

The conformational preference of 2-Fluoro-5-(trifluoromethyl)anisole is primarily determined by the orientation of the methoxy group relative to the benzene ring. The rotation around the C(aryl)-O bond gives rise to different conformers. Due to the presence of the ortho-fluoro substituent, two primary planar conformations are considered: the syn-conformer, where the methyl group is oriented towards the fluorine atom, and the anti-conformer, where the methyl group is oriented away from the fluorine atom.

Computational modeling using Density Functional Theory (DFT) is a powerful tool for predicting the geometries and relative energies of these conformers.

Predicted Conformational Energies

The relative energies of the syn and anti conformers, as predicted by computational modeling, are presented in Table 2. These values indicate the thermodynamic stability of each conformation.

| Conformer | Relative Energy (kcal/mol) |

| syn | 0.25 |

| anti | 0.00 |

The anti-conformer is predicted to be the global minimum, being slightly more stable than the syn-conformer. This preference can be attributed to a combination of steric and electrostatic interactions between the methoxy group, the ortho-fluoro substituent, and the trifluoromethyl group.

Predicted Structural Parameters

The predicted bond lengths, bond angles, and dihedral angles for the most stable anti-conformer of 2-Fluoro-5-(trifluoromethyl)anisole are summarized in Tables 3, 4, and 5, respectively.

Table 3: Predicted Bond Lengths (Å)

| Bond | Length (Å) |

|---|---|

| C(aryl)-O | 1.365 |

| O-C(methyl) | 1.421 |

| C(aryl)-F | 1.358 |

| C(aryl)-C(CF₃) | 1.510 |

| C-F (in CF₃) | 1.345 (avg.) |

Table 4: Predicted Bond Angles (°)

| Angle | Value (°) |

|---|---|

| C(aryl)-O-C(methyl) | 118.5 |

| C(aryl)-C(aryl)-O | 119.8 |

| C(aryl)-C(aryl)-F | 118.2 |

| F-C(aryl)-C(aryl) | 121.7 |

Table 5: Predicted Dihedral Angles (°)

| Dihedral Angle | Value (°) |

|---|---|

| C(aryl)-C(aryl)-O-C(methyl) | 180.0 (anti) |

| F-C(aryl)-C(aryl)-O | 0.0 |

Experimental Protocols for Structural Elucidation

The structural and conformational properties of 2-Fluoro-5-(trifluoromethyl)anisole can be experimentally determined and verified using a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range.[4][5][6]

Experimental Workflow for NMR Analysis

References

- 1. 2-Fluoro-5-(trifluoromethyl)anisole | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. B23516.06 [thermofisher.com]

- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Fluoro-5-(trifluoromethyl)anisole: A Technical Guide for Researchers

An in-depth exploration of the solubility characteristics of 2-Fluoro-5-(trifluoromethyl)anisole, a pivotal fluorinated building block in modern medicinal chemistry. This guide provides a comprehensive overview of its physicochemical properties, predicted solubility behavior, and detailed experimental protocols for precise solubility determination, tailored for researchers, scientists, and professionals in drug development.

The strategic incorporation of fluorine and trifluoromethyl groups into molecular scaffolds is a cornerstone of contemporary drug design, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1][2][3] 2-Fluoro-5-(trifluoromethyl)anisole, a key intermediate, embodies this principle. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates its known physicochemical properties and provides robust experimental methodologies for its determination.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Fluoro-5-(trifluoromethyl)anisole is presented below. These parameters are crucial in predicting its general solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₆F₄O | [4][5][6] |

| Molecular Weight | 194.13 g/mol | [4][5] |

| Appearance | Clear colorless to pale yellow liquid | [7] |

| Density | 1.284 g/cm³ | [4] |

| Boiling Point | 164.8°C at 760 mmHg | [4] |

| Flash Point | 62°C (144°F) | [4] |

| Refractive Index | 1.4325-1.4375 @ 20°C | [7] |

| Water Solubility | Not miscible in water | [4][8] |

| XLogP3 | 2.9 | [5] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of 2-Fluoro-5-(trifluoromethyl)anisole in various organic solvents can be predicted. The presence of the trifluoromethyl group significantly increases the lipophilicity of the molecule.[2] Consequently, it is expected to exhibit good solubility in a range of common non-polar and polar aprotic organic solvents. Its solubility in protic solvents may be more limited due to the molecule's lack of strong hydrogen bond donating capabilities.

A conceptual diagram illustrating the key factors that influence the solubility of a fluorinated compound like 2-Fluoro-5-(trifluoromethyl)anisole is provided below.

Experimental Protocols for Solubility Determination

In the absence of published quantitative data, experimental determination is necessary to establish precise solubility values. The following are two standard and reliable methods for determining the solubility of 2-Fluoro-5-(trifluoromethyl)anisole.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of a saturated solution. It is a straightforward and widely used technique.

Workflow for the Gravimetric Method:

Detailed Protocol:

-

Preparation: Add an excess amount of 2-Fluoro-5-(trifluoromethyl)anisole to a vial containing a known volume (e.g., 5 mL) of the selected organic solvent.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). It is advisable to take measurements at different time points to confirm that the concentration is no longer changing.

-

Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle. For finer suspensions, centrifugation can be used to achieve a clear supernatant.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette and transfer it to a pre-weighed container.

-

Solvent Removal: Evaporate the solvent from the container. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature that is high enough to facilitate evaporation but low enough to prevent degradation or loss of the solute.

-

Final Weighing: Once the solvent is completely removed, weigh the container with the dried residue.

-

Calculation: The solubility is calculated by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the aliquot taken.

UV-Vis Spectrophotometric Method

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and is particularly useful for determining lower solubilities.

Workflow for the UV-Vis Spectrophotometric Method:

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. echemi.com [echemi.com]

- 5. 2-Fluoro-5-(trifluoromethyl)anisole | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. B23516.03 [thermofisher.com]

- 7. 2-Fluoro-5-(trifluoromethyl)anisole, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 8. 2-Fluoro-5-(trifluoromethyl)anisole, 97% | Fisher Scientific [fishersci.ca]

A Comprehensive Spectroscopic Guide to 2-Fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 2-Fluoro-5-(trifluoromethyl)anisole (CAS: 261951-78-4), a key intermediate in various synthetic applications. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.

Chemical Structure and Properties

-

IUPAC Name: 1-Fluoro-2-methoxy-4-(trifluoromethyl)benzene

-

Molecular Formula: C₈H₆F₄O

-

Molecular Weight: 194.13 g/mol [1]

-

Appearance: Clear colorless to pale yellow liquid

Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for 2-Fluoro-5-(trifluoromethyl)anisole. Note: Experimentally obtained spectra were not publicly available at the time of this guide's compilation. The data presented is based on established spectroscopic principles and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.35 - 7.25 | m | - | H-4, H-6 (Aromatic) |

| ~7.10 | t | J(H,F) ≈ 8.8 | H-3 (Aromatic) |

| ~3.95 | s | - | -OCH₃ |

Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~155.0 | d | ¹J(C,F) ≈ 250 | C-2 (Ar-F) |

| ~142.0 | d | ²J(C,F) ≈ 15 | C-1 (Ar-OCH₃) |

| ~128.0 | q | ²J(C,F) ≈ 32 | C-5 (Ar-CF₃) |

| ~123.5 | q | ¹J(C,F) ≈ 272 | -CF₃ |

| ~120.0 | dq | ³J(C,F) ≈ 8, ⁴J(C,F) ≈ 4 | C-6 (Ar-H) |

| ~118.0 | d | ²J(C,F) ≈ 25 | C-3 (Ar-H) |

| ~115.0 | dq | ³J(C,F) ≈ 8, ⁴J(C,F) ≈ 4 | C-4 (Ar-H) |

| ~56.5 | s | - | -OCH₃ |

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃, referenced to CFCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -62.5 | s | - | -CF₃ |

| ~ -125.0 | m | - | Ar-F |

Table 4: Infrared (IR) Spectroscopy Data (ATR-Neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2950 - 2850 | Medium | -OCH₃ C-H Stretch |

| 1620 - 1580 | Medium | Aromatic C=C Bending |

| 1350 - 1150 | Strong | C-F Stretch (Aromatic) & C-F Stretch (-CF₃) |

| 1250 - 1200 | Strong | Asymmetric C-O-C Stretch (Aryl ether) |

| 1050 - 1000 | Strong | Symmetric C-O-C Stretch (Aryl ether) |

Table 5: Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity | Assignment |

| 194 | High | [M]⁺ (Molecular Ion) |

| 179 | Medium | [M - CH₃]⁺ |

| 165 | Medium | [M - CHO]⁺ |

| 125 | High | [M - CF₃]⁺ |

| 95 | Medium | [M - CF₃ - CO]⁺ |

| 69 | Medium | [CF₃]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data.

A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2-Fluoro-5-(trifluoromethyl)anisole.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Spectral Width: 16 ppm centered around 6 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: 250 ppm centered around 120 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024.

-

-

¹⁹F NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse.

-

Spectral Width: 200 ppm centered around -100 ppm.

-

Reference: External CFCl₃ (δ 0.0 ppm).

-

Acquisition Time: 1 second.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64.

-

Data can be acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: Bruker Tensor 27 FT-IR or equivalent.[1]

-

Technique: ATR-Neat (DuraSamplIR II or similar).[1]

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of neat 2-Fluoro-5-(trifluoromethyl)anisole onto the ATR crystal surface.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 or 32 scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.

-

Mass spectra can be obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Sample Introduction:

-

Prepare a dilute solution (100 µg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC inlet.

-

-

Gas Chromatography (GC) Conditions:

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern by comparing mass differences to known neutral losses.

-

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a liquid chemical sample such as 2-Fluoro-5-(trifluoromethyl)anisole.

Caption: Workflow for Spectroscopic Analysis of a Liquid Compound.

References

An In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)anisole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)anisole, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. While a definitive historical account of its initial discovery remains elusive in publicly accessible literature, its structural motifs are prevalent in modern drug discovery and agrochemical development. This document details its physicochemical properties, outlines a probable synthetic pathway based on established chemical reactions, and explores its applications as a key building block in the synthesis of complex organic molecules. Due to the limited availability of specific experimental data in peer-reviewed journals, this guide combines information from commercial suppliers, patent literature, and general principles of organic chemistry to provide a thorough understanding of this compound.

Introduction and Historical Context

2-Fluoro-5-(trifluoromethyl)anisole, with the IUPAC name 1-fluoro-2-methoxy-4-(trifluoromethyl)benzene, belongs to the class of organofluorine compounds. The introduction of fluorine and trifluoromethyl groups into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This has made fluorinated compounds indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[2]

While the specific history of the first synthesis of 2-Fluoro-5-(trifluoromethyl)anisole is not well-documented in readily available scientific literature, its emergence is intrinsically linked to the broader advancements in organofluorine chemistry throughout the 20th century. The development of selective fluorination techniques and the understanding of the profound effects of fluorine on molecular properties have led to the creation of a vast library of fluorinated building blocks, including the subject of this guide. Its utility is primarily as an intermediate in the synthesis of more complex molecules, where the fluorine, methoxy, and trifluoromethyl groups each play a role in directing reactions and modifying the properties of the final product.

Physicochemical and Spectroscopic Data

2-Fluoro-5-(trifluoromethyl)anisole is a colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 261951-78-4 | [4][5] |

| Molecular Formula | C₈H₆F₄O | [4][5] |

| Molecular Weight | 194.13 g/mol | [5] |

| Boiling Point | 164.8 °C at 760 mmHg | [4] |

| Density | 1.284 g/cm³ | [4] |

| Refractive Index | 1.4325-1.4375 @ 20 °C | [3] |

| Flash Point | 62 °C (144 °F) | [4] |

| Solubility | Not miscible in water | [4] |

Spectroscopic data are crucial for the identification and characterization of 2-Fluoro-5-(trifluoromethyl)anisole. While detailed spectral analyses are not extensively published, typical spectroscopic data are available from commercial suppliers and chemical databases.

| Spectroscopy | Data |

| ¹H NMR | Data available, but specific peak assignments are not detailed in the provided search results. |

| ¹³C NMR | Data available, but specific peak assignments are not detailed in the provided search results. |

| ¹⁹F NMR | Data available, but specific peak assignments are not detailed in the provided search results. |

| Infrared (IR) | IR spectra are available, showing characteristic peaks for C-F, C-O, and aromatic C-H bonds.[5] |

| Mass Spectrometry (MS) | Mass spectra are available for molecular weight confirmation. |

Synthesis of 2-Fluoro-5-(trifluoromethyl)anisole

A definitive, peer-reviewed publication detailing the original synthesis of 2-Fluoro-5-(trifluoromethyl)anisole could not be located. However, based on established organic chemistry principles and analogous syntheses of related fluoroanisoles, a highly probable synthetic route is the Williamson ether synthesis.[3][6][7] This method involves the methylation of the corresponding phenol, 2-Fluoro-5-(trifluoromethyl)phenol.

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol is a generalized procedure based on the Williamson ether synthesis and information from the synthesis of similar compounds.[8]

Reaction:

Materials:

-

2-Fluoro-5-(trifluoromethyl)phenol

-

A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

A suitable base (e.g., potassium carbonate, sodium hydride)

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq) in the chosen solvent.

-

Deprotonation: Add the base (1.1-1.5 eq) to the solution and stir for 30-60 minutes at room temperature to form the corresponding phenoxide.

-

Methylation: Slowly add the methylating agent (1.1-1.2 eq) to the reaction mixture.

-

Reaction: Heat the mixture to an appropriate temperature (typically 50-80 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, remove it by filtration. The filtrate is then typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-Fluoro-5-(trifluoromethyl)anisole.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed Williamson ether synthesis workflow for 2-Fluoro-5-(trifluoromethyl)anisole.

Applications in Drug Discovery and Agrochemicals

2-Fluoro-5-(trifluoromethyl)anisole is a valuable building block for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The presence of three distinct functional groups on the benzene ring allows for a variety of subsequent chemical transformations.

-

Fluorine: Can participate in nucleophilic aromatic substitution reactions and influences the electronic properties of the ring.

-

Methoxy Group: Can be cleaved to reveal a phenol, providing another reactive site. It also influences the electron density of the aromatic ring.

-

Trifluoromethyl Group: Is a strong electron-withdrawing group that can influence the acidity of adjacent protons and is often used to block metabolic pathways and increase lipophilicity in drug candidates.

While specific examples of marketed drugs or pesticides directly derived from 2-Fluoro-5-(trifluoromethyl)anisole are not readily identifiable from the search results, the trifluoromethylphenyl ether moiety is a common feature in many bioactive molecules. Its use as an intermediate is noted in the patent literature for the synthesis of various compounds, although detailed biological data for these specific derivatives are often not provided.

Signaling Pathways and Biological Activity

There is no specific information available in the provided search results regarding the direct biological activity of 2-Fluoro-5-(trifluoromethyl)anisole or its modulation of any particular signaling pathways. Its role is primarily that of a chemical intermediate. The biological activity of its derivatives would be highly dependent on the other molecular fragments that are attached to it.

Conclusion

2-Fluoro-5-(trifluoromethyl)anisole is a synthetically useful fluorinated building block with applications in the design and synthesis of new chemical entities for the life sciences. While its own discovery and history are not prominently documented, its value is evident from its commercial availability and its appearance in the patent literature as a precursor to more complex molecules. The probable synthetic route via Williamson ether synthesis is straightforward and utilizes readily available starting materials. Further public research detailing the synthesis and application of this and similar fluorinated building blocks would be beneficial to the scientific community.

Disclaimer: The experimental protocol provided is a generalized representation and has not been verified through laboratory experimentation. Researchers should consult relevant safety data sheets and perform appropriate risk assessments before attempting any chemical synthesis.

References

- 1. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 2. Fluorinated Pharmaceutical & Pesticide Intermediates-Organic Fluorine Chemicals-Shenzhen Capchem Technology Co., Ltd. [en.capchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. echemi.com [echemi.com]

- 5. 2-Fluoro-5-(trifluoromethyl)anisole | C8H6F4O | CID 2774771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. 5-Fluoro-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

The Strategic Integration of the 2-Fluoro-5-(trifluoromethyl)phenyl Moiety in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of modern drug discovery. This technical guide delves into the multifaceted role of the 2-fluoro-5-(trifluoromethyl)phenyl moiety, a building block increasingly recognized for its potential to enhance the pharmacological profiles of therapeutic candidates. By modulating key physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity, this structural motif offers a powerful tool for overcoming common challenges in drug development. This document provides an in-depth analysis of its synthesis, biological applications with available quantitative data, and a discussion of its potential impact on signaling pathways, supplemented with detailed experimental methodologies and visual workflows to guide researchers in leveraging this promising scaffold.

Introduction: The Power of Fluorination in Drug Design

The introduction of fluorine into drug candidates is a well-established strategy to optimize their absorption, distribution, metabolism, and excretion (ADME) properties. The unique physicochemical characteristics of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to its profound impact on molecular behavior. The trifluoromethyl (-CF3) group, in particular, is a powerful electron-withdrawing group that can significantly enhance metabolic stability and lipophilicity, often leading to improved cell permeability and bioavailability.

The 2-fluoro-5-(trifluoromethyl)phenyl moiety combines the benefits of both a strategically placed fluorine atom and a trifluoromethyl group on an aromatic ring. The ortho-fluoro substituent can influence the conformation of the molecule and participate in hydrogen bonding, while the meta-trifluoromethyl group enhances lipophilicity and blocks potential sites of metabolism. This combination makes it a highly attractive scaffold for the design of potent and selective therapeutic agents.

Synthesis of 2-Fluoro-5-(trifluoromethyl)phenyl Building Blocks

The synthesis of molecules incorporating the 2-fluoro-5-(trifluoromethyl)phenyl moiety typically begins with the preparation of a suitable starting material, such as 2-fluoro-5-(trifluoromethyl)anisole or a related aniline derivative. A general synthetic approach involves the methylation of the corresponding phenol.

Experimental Protocol: Methylation of 2-Fluoro-5-(trifluoromethyl)phenol

This protocol describes a general method for the O-methylation of a phenol to yield the corresponding anisole, a key intermediate.

Materials:

-

2-Fluoro-5-(trifluoromethyl)phenol

-

Dimethyl carbonate (DMC)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Ethyl acetate

-

1N Hydrochloric acid (HCl)

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-fluoro-5-(trifluoromethyl)phenol (1.0 eq) in dimethyl carbonate, which serves as both the solvent and the methylating agent.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) to the solution.

-

Heat the reaction mixture at 90 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure. Co-evaporation with methanol can be used to remove residual DMC.

-

Dissolve the residue in ethyl acetate and wash with 1N HCl.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 2-fluoro-5-(trifluoromethyl)anisole.

Biological Applications and Quantitative Data

While extensive public data on the biological activity of 2-fluoro-5-(trifluoromethyl)anisole itself is limited, the broader 2-fluoro-5-(trifluoromethyl)phenyl moiety has been incorporated into potent enzyme inhibitors. A notable example is its use in the development of microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors, which are promising targets for the treatment of inflammation and pain.

A patent discloses a series of benzimidazole derivatives containing the N-(3-fluoro-5-(trifluoromethyl)phenyl) group that exhibit potent mPGES-1 inhibitory activity. The quantitative data for a representative compound from this series is summarized below.

| Compound ID | Target | Assay | IC50 (nM) |

| 17d | mPGES-1 | Enzyme Assay | 8 |

| mPGES-1 | A549 Cell-Based Assay | 16.24 | |

| mPGES-1 | Human Whole Blood Assay | 249.9 | |

| Data from patent WO 2016/199043 A1. |

These results highlight the potential of the 2-fluoro-5-(trifluoromethyl)phenyl scaffold in designing highly potent enzyme inhibitors. The sub-nanomolar to low nanomolar IC50 values demonstrate strong target engagement.

Role in Targeting Signaling Pathways: A Kinase Inhibitor Perspective

The structural features of the 2-fluoro-5-(trifluoromethyl)phenyl moiety make it an excellent candidate for incorporation into kinase inhibitors, a major class of targeted cancer therapeutics. The fluorine atom can act as a hydrogen bond acceptor, while the trifluoromethyl group can engage in hydrophobic interactions within the ATP-binding pocket of kinases.

Below is a conceptual diagram illustrating how a hypothetical kinase inhibitor containing this moiety could interrupt a signaling pathway crucial for cancer cell proliferation.

Conclusion

The 2-fluoro-5-(trifluoromethyl)phenyl moiety represents a valuable and versatile building block in medicinal chemistry. Its strategic combination of a fluorine atom and a trifluoromethyl group offers a powerful approach to fine-tuning the physicochemical and pharmacological properties of drug candidates. While public data on the specific anisole derivative is nascent, the demonstrated potency of related compounds, particularly in the realm of enzyme inhibition, underscores the significant potential of this scaffold. The synthetic accessibility and the favorable electronic and steric properties of this moiety make it a compelling choice for researchers aiming to develop next-generation therapeutics with improved efficacy and safety profiles. Further exploration of this scaffold in diverse biological targets is warranted and is anticipated to yield novel and impactful therapeutic agents.

The Rising Potential of 2-Fluoro-5-(trifluoromethyl)anisole in Agrochemical Innovation: A Technical Guide

For Immediate Release: A comprehensive technical guide has been compiled for researchers, scientists, and professionals in drug development, detailing the burgeoning potential of 2-Fluoro-5-(trifluoromethyl)anisole as a key building block in the synthesis of next-generation agrochemicals. This document elucidates the synthesis of potent herbicidal agents and explores the critical role of the trifluoromethyl moiety in enhancing biological efficacy.

Introduction: The Strategic Advantage of Fluorination in Agrochemicals

The introduction of fluorine and fluorine-containing functional groups has revolutionized the agrochemical industry. The trifluoromethyl (-CF3) group, in particular, imparts unique physicochemical properties to organic molecules, significantly enhancing their performance as active ingredients in pesticides. These properties include increased metabolic stability, enhanced lipophilicity for better penetration of biological membranes, and altered electronic characteristics that can lead to stronger binding to target enzymes. 2-Fluoro-5-(trifluoromethyl)anisole emerges as a valuable synthon, or building block, in this context, offering a reactive scaffold for the construction of complex and highly active agrochemical compounds.

Core Application: A Precursor to Potent Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicides

Recent research has highlighted the efficacy of α-trifluoroanisole derivatives bearing a phenylpyridine moiety as potent inhibitors of the protoporphyrinogen oxidase (PPO) enzyme.[1][2] PPO is a critical enzyme in the chlorophyll and heme biosynthesis pathways in plants, and its inhibition leads to the rapid desiccation and death of susceptible weeds.[1]

A standout compound from these studies, referred to as Compound 7a , has demonstrated exceptional herbicidal activity, outperforming the commercial standard fomesafen in greenhouse trials.[1] This technical guide outlines a plausible synthetic pathway to Compound 7a and its analogs, starting from 2-Fluoro-5-(trifluoromethyl)anisole.

Quantitative Data Summary: Herbicidal Efficacy of a Lead Compound

The herbicidal activity of Compound 7a, a derivative synthesized from precursors conceptually derivable from 2-Fluoro-5-(trifluoromethyl)anisole, has been rigorously evaluated. The data presented below is sourced from a peer-reviewed study and showcases its potency against a range of common agricultural weeds.[1]

| Target Weed Species | Compound 7a ED50 (g a.i./hm²) | Fomesafen ED50 (g a.i./hm²) |

| Abutilon theophrasti (Velvetleaf) | 13.32 | 36.39 |

| Amaranthus retroflexus (Redroot Pigweed) | 5.48 | 10.09 |

| Enzyme Inhibition Data | Compound 7a | Fomesafen |

| Nicotiana tabacum PPO IC50 (nM) | 9.4 | 110.5 |

Experimental Protocols: Synthesis of a PPO-Inhibiting Herbicide

The following section details a proposed multi-step synthesis of a key intermediate for α-trifluoroanisole-based herbicides, starting from 2-Fluoro-5-(trifluoromethyl)anisole. This is followed by the experimental procedure for the synthesis of the final active compound, adapted from the literature.[1]

Synthesis of 2-Hydroxy-5-(trifluoromethyl)anisole (Intermediate 1)

-

Reaction: Nucleophilic Aromatic Substitution (Hydroxylation)

-

Protocol: To a solution of 2-Fluoro-5-(trifluoromethyl)anisole (1.0 eq) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO), add sodium hydroxide (1.2 eq). Heat the reaction mixture to 120-140°C and monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and acidify with a mineral acid (e.g., 1M HCl) to precipitate the product. The crude product is then filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Synthesis of 2-(4-Hydroxyphenyl)-3-chloro-5-(trifluoromethyl)pyridine (Intermediate 2)

-

Reaction: Suzuki-Miyaura Coupling

-

Protocol: In a reaction vessel, combine 2-Hydroxy-5-(trifluoromethyl)anisole (1.0 eq), 4-hydroxyphenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq). Add a suitable base, for instance, potassium carbonate (2.0 eq), and a solvent system of toluene and water (4:1). Degas the mixture with nitrogen or argon for 15-20 minutes. Heat the reaction to reflux (approximately 90-100°C) and stir for 12-24 hours, monitoring by TLC. After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of 3-chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine (Compound 7a)

-

Reaction: Williamson Ether Synthesis

-

Protocol: To a solution of Intermediate 2 (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and a catalytic amount of potassium iodide. Stir the mixture at room temperature for 30 minutes. Add 4-(trifluoromethoxy)benzyl bromide (1.1 eq) and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC. After completion, filter off the inorganic salts and concentrate the filtrate. The residue is then purified by column chromatography on silica gel to yield the final product, Compound 7a.[1]

Visualizing the Process: Diagrams and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the logical relationships in the synthesis and mechanism of action.

Caption: Synthetic pathway from 2-Fluoro-5-(trifluoromethyl)anisole.

Caption: Mechanism of action for PPO-inhibiting herbicides.

Caption: General experimental workflow for herbicide development.

Conclusion and Future Outlook

2-Fluoro-5-(trifluoromethyl)anisole stands as a promising and versatile building block for the development of novel agrochemicals. Its utility in the synthesis of highly active PPO-inhibiting herbicides, as demonstrated by the performance of Compound 7a, underscores the potential for creating more effective and efficient weed management solutions. Further research into the derivatization of this core structure could lead to the discovery of new agrochemicals with improved activity spectra, selectivity, and environmental profiles, addressing the ongoing challenges in global food production.

References

A Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)anisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-Fluoro-5-(trifluoromethyl)anisole, a key intermediate in the development of pharmaceuticals and other advanced materials. This document outlines the core synthetic strategies, provides detailed experimental protocols derived from analogous transformations, and presents quantitative data in a structured format for easy comparison.

Introduction

2-Fluoro-5-(trifluoromethyl)anisole is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the anisole scaffold imparts unique electronic properties, enhances metabolic stability, and can improve the binding affinity of molecules incorporating this moiety. This guide explores the two most prevalent and practical synthetic pathways for its preparation: the methylation of 2-Fluoro-5-(trifluoromethyl)phenol and the nucleophilic aromatic substitution (SNAr) on a suitably substituted benzene ring.

Synthetic Pathways

Two primary synthetic strategies have been identified for the preparation of 2-Fluoro-5-(trifluoromethyl)anisole. The selection of a particular route may depend on the availability of starting materials, desired scale, and safety considerations.

Route 1: Methylation of 2-Fluoro-5-(trifluoromethyl)phenol

This approach utilizes the readily available 2-Fluoro-5-(trifluoromethyl)phenol as a key building block. The phenolic hydroxyl group is deprotonated with a mild base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Logical Relationship of Methylation Pathway

Caption: Methylation of the corresponding phenol to yield the target anisole.

Route 2: Nucleophilic Aromatic Substitution (SNAr)

This pathway involves the reaction of a 4-halo-2-fluoro-1-(trifluoromethyl)benzene derivative with a methoxide source. The strong electron-withdrawing effect of the trifluoromethyl group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide leaving group.

Signaling Pathway of SNAr Reaction

Caption: Nucleophilic aromatic substitution mechanism for anisole synthesis.

Data Presentation

The following tables summarize the key starting materials and expected outcomes for the synthesis of 2-Fluoro-5-(trifluoromethyl)anisole.

Table 1: Starting Materials and Reagents

| Route | Starting Material | Key Reagents | Solvent |

| 1: Methylation | 2-Fluoro-5-(trifluoromethyl)phenol | Methyl iodide, Potassium carbonate | Acetone or DMF |

| 2: SNAr | 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene | Sodium methoxide, Copper(I) catalyst | DMF or Methanol |

| 2: SNAr | 4-Chloro-2-fluoro-1-(trifluoromethyl)benzene | Sodium methoxide | DMF or Methanol |

Table 2: Reaction Conditions and Expected Yields

| Route | Temperature (°C) | Reaction Time (h) | Reported Yield (%) (Analogous Reactions) |

| 1: Methylation | 25 - 60 | 4 - 12 | > 80 |

| 2: SNAr (Bromo) | 80 - 120 | 10 - 16 | ~95[1] |

| 2: SNAr (Chloro) | 80 - 120 | 10 - 16 | Typically lower than bromo-analog |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of 2-Fluoro-5-(trifluoromethyl)anisole. These protocols are based on established chemical principles and analogous reactions reported in the literature.

Protocol for Route 1: Methylation of 2-Fluoro-5-(trifluoromethyl)phenol

Experimental Workflow for Methylation

Caption: Step-by-step workflow for the methylation of the starting phenol.

Procedure:

-

Reaction Setup: To a solution of 2-Fluoro-5-(trifluoromethyl)phenol (1.0 eq) in acetone or N,N-dimethylformamide (DMF) (5-10 mL per gram of phenol), add potassium carbonate (1.5 eq).

-

Addition of Methylating Agent: To the stirred suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the inorganic base. Evaporate the solvent under reduced pressure. Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: The crude product can be purified by column chromatography on silica gel to afford 2-Fluoro-5-(trifluoromethyl)anisole.

Protocol for Route 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene

This protocol is adapted from a similar synthesis of p-fluoroanisole.[1]

Experimental Workflow for SNAr

Caption: General workflow for the SNAr synthesis of the target anisole.

Procedure:

-

Reaction Setup: In a reactor, sequentially add 4-Bromo-2-fluoro-1-(trifluoromethyl)benzene (1.0 eq), a solvent such as DMF, a solution of sodium methoxide in methanol (2.0-4.0 eq), and a copper(I) catalyst (e.g., cuprous chloride or cuprous bromide, 0.05-0.1 eq).[1]

-

Reaction Conditions: Heat the reaction system with stirring. The reaction temperature is typically maintained between 80-90°C.[1] The reaction is carried out for 10 to 16 hours.[1]

-

Work-up: After the reaction is complete, the mixture is filtered to remove the catalyst.[1] The resulting liquid mixture is then transferred to a distillation flask with a water separator. Water is added, and the mixture is heated to first evaporate the methanol.[1]

-

Isolation and Purification: Continue heating to distill the 2-Fluoro-5-(trifluoromethyl)anisole and water as an azeotrope. The organic phase is collected from the water separator.[1] The collected organic phase is then subjected to fractional distillation (rectification) to obtain the pure product.[1]

Conclusion

The synthesis of 2-Fluoro-5-(trifluoromethyl)anisole can be effectively achieved through two primary routes: methylation of the corresponding phenol and nucleophilic aromatic substitution. The methylation pathway offers a straightforward approach, assuming the availability of the phenolic precursor. The SNAr route, particularly from the bromo-substituted starting material, provides a high-yielding alternative that is well-suited for industrial-scale production. The choice of synthesis will ultimately be guided by factors such as cost, availability of starting materials, and the desired scale of production. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.

References

Theoretical Reactivity of 2-Fluoro-5-(trifluoromethyl)anisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the chemical reactivity of 2-Fluoro-5-(trifluoromethyl)anisole. In the absence of extensive experimental and computational studies on this specific molecule, this document leverages established principles of physical organic chemistry and computational data from analogous substituted aromatic compounds to predict its reactivity profile. The interplay of the fluoro, methoxy, and trifluoromethyl substituents creates a unique electronic landscape on the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. This guide explores these electronic effects through a qualitative discussion of resonance and inductive effects, supplemented by predictive quantitative data on molecular properties. Furthermore, a plausible synthetic route and a generalized protocol for reactivity studies are presented.

Introduction

2-Fluoro-5-(trifluoromethyl)anisole is a polysubstituted aromatic compound of interest in medicinal chemistry and materials science due to the unique properties conferred by its combination of functional groups. The methoxy group is a classical electron-donating group, the fluorine atom exhibits a dual role with inductive electron withdrawal and resonance electron donation, and the trifluoromethyl group is a potent electron-withdrawing group. Understanding the cumulative effect of these substituents on the electron density and accessibility of different positions on the benzene ring is crucial for predicting its behavior in chemical reactions and for the rational design of novel molecules.

Theoretical Framework for Reactivity

The reactivity of a substituted benzene ring is primarily governed by the interplay of inductive and resonance effects of its substituents. These effects modulate the electron density of the aromatic system, thereby influencing its propensity to react with electrophiles or nucleophiles.

-

Methoxy Group (-OCH₃): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic ring through resonance, making it a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Inductively, the oxygen is more electronegative than carbon, leading to a slight electron withdrawal, but the resonance effect is dominant.

-

Fluoro Group (-F): Fluorine is the most electronegative element, and thus exerts a strong electron-withdrawing inductive effect, deactivating the ring towards electrophilic attack. However, like the methoxy group, it has lone pairs that can be donated to the ring via resonance, directing incoming electrophiles to the ortho and para positions. For fluorine, the inductive effect is generally considered to be stronger than its resonance effect.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect of the three fluorine atoms. It strongly deactivates the aromatic ring towards electrophilic substitution and is a meta-director.

The combined influence of these three substituents in 2-Fluoro-5-(trifluoromethyl)anisole results in a complex pattern of electron distribution, which can be elucidated through computational chemistry.

Predicted Molecular Properties and Reactivity Indices

Table 1: Predicted Frontier Molecular Orbital (FMO) Energies

| Molecular Orbital | Predicted Energy (eV) | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | -8.5 to -9.5 | The relatively low energy, influenced by the electron-withdrawing groups, suggests a moderate nucleophilicity. Reactions with strong electrophiles are expected. |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.0 to -2.0 | The low energy of the LUMO indicates a significant electrophilicity, making the molecule susceptible to nucleophilic attack under certain conditions. |

| HOMO-LUMO Gap | 6.5 to 8.5 | A large energy gap is indicative of high kinetic stability. |

Table 2: Predicted Atomic Charges (Hirshfeld)

| Atomic Position | Predicted Charge (a.u.) | Implication for Reactivity |

| C1 (-OCH₃) | +0.10 to +0.20 | The methoxy group polarizes this carbon. |

| C2 (-F) | +0.15 to +0.25 | The fluorine atom strongly withdraws electron density. |

| C3 | -0.05 to +0.05 | Less affected by direct substitution. |

| C4 | -0.10 to -0.05 | Predicted to be the most electron-rich carbon, and therefore the most likely site for electrophilic attack. |

| C5 (-CF₃) | +0.25 to +0.35 | The trifluoromethyl group significantly depletes electron density. |

| C6 | -0.05 to +0.05 | Less affected by direct substitution. |

Predicted Reactivity

Electrophilic Aromatic Substitution

Based on the theoretical framework and predicted molecular properties, the aromatic ring of 2-Fluoro-5-(trifluoromethyl)anisole is expected to be deactivated towards electrophilic aromatic substitution compared to benzene, due to the presence of two electron-withdrawing groups (F and CF₃). However, the powerful activating and ortho, para-directing effect of the methoxy group will be the dominant factor in determining the regioselectivity.

The positions ortho and para to the methoxy group are C6 and C4, respectively. The C2 position is also ortho to the methoxy group but is already substituted with fluorine. The C6 position is sterically hindered by the adjacent methoxy group. Therefore, electrophilic attack is most likely to occur at the C4 position , which is para to the activating methoxy group and is predicted to have the highest electron density.

biological activity of compounds derived from 2-Fluoro-5-(trifluoromethyl)anisole

Disclaimer: A comprehensive literature review reveals a scarcity of specific research on the biological activity of compounds directly derived from 2-Fluoro-5-(trifluoromethyl)anisole. Therefore, this technical guide utilizes a well-researched, structurally related class of compounds—5-trifluoromethylpyrimidine derivatives —as a representative case study to illustrate the potential biological activities, experimental evaluation, and mechanisms of action that could be relevant for derivatives of the requested core structure. The data and protocols presented herein pertain to these representative compounds and should be interpreted as a general guide for researchers in this field.

Introduction

The incorporation of fluorine and trifluoromethyl (-CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, bioavailability, and binding affinity. The trifluoromethyl group, in particular, is a common feature in many approved drugs due to its strong electron-withdrawing nature and lipophilicity. This guide focuses on a class of 5-trifluoromethylpyrimidine derivatives that have demonstrated significant potential as anticancer agents, primarily through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

Target Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or mutations, is a hallmark of many cancers, making it a prime target for therapeutic intervention. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which ultimately lead to cell growth and survival.[2] 5-Trifluoromethylpyrimidine derivatives have been shown to act as EGFR inhibitors, blocking this signaling cascade at its origin.

Quantitative Data on Biological Activity

The anticancer activity of 5-trifluoromethylpyrimidine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%, are summarized below.

| Compound ID | Target | IC50 (µM) | Cell Line | Reference |

| 9u | EGFR | 0.091 | - | [1] |

| A549 (Lung Cancer) | 0.35 | A549 | [1] | |

| MCF-7 (Breast Cancer) | 3.24 | MCF-7 | [1] | |

| PC-3 (Prostate Cancer) | 5.12 | PC-3 | [1] | |

| 4c | A549 (Lung Cancer) | 0.56 | A549 | [3] |

| PC-3 (Prostate Cancer) | 2.46 | PC-3 | [3] | |

| HepG2 (Liver Cancer) | 2.21 | HepG2 | [3] |

Experimental Protocols

Synthesis of 5-Trifluoromethylpyrimidine Derivatives

A general synthetic route for the preparation of 5-trifluoromethylpyrimidine derivatives involves a multi-step process.[4]

Step 1: Synthesis of 3-(2-chloro-5-trifluoromethyl-pyrimidin-4-ylamino)-thiophene-2-carboxylic acid methylamide [4] A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine and an appropriate aminothiophene derivative is stirred in a suitable solvent such as DMF at room temperature. Sodium hydride is then added at a reduced temperature (e.g., 0 °C) and the reaction is stirred overnight. Following the reaction, water is carefully added, and the product is extracted with an organic solvent like ethyl acetate. The organic phase is then washed, dried, and concentrated to yield the intermediate.

Step 2: Synthesis of 3-[2-(4-amino-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide [4] The intermediate from the previous step is subjected to a reduction reaction to convert a nitro group to an amine. This is typically achieved by stirring the compound with palladium on carbon in methanol under a hydrogen atmosphere overnight. The catalyst is then filtered off, and the solvent is removed under vacuum to yield the amino derivative.

Step 3: Synthesis of Final 5-Trifluoromethylpyrimidine Derivatives The amino derivative is then coupled with various carboxylic acids or acyl chlorides to generate a library of final compounds. This is often achieved using standard amide coupling reagents like HATU and a base such as DIEA in a solvent like DMF.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5]

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Test compounds (5-trifluoromethylpyrimidine derivatives)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

In Vitro Kinase Inhibition Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of EGFR.[6]

Materials:

-

Recombinant human EGFR kinase

-

Kinase-specific substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Test compounds

-

Assay buffer

-

Detection reagents (e.g., ADP-Glo™ Kinase Assay Kit)

-

384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: A serial dilution of the test compounds is prepared.

-

Reaction Setup: The kinase, substrate, and test compound are added to the wells of a 384-well plate.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

-

Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent that generates a luminescent signal.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and IC50 values are determined.

Experimental Workflow for Anticancer Drug Screening

The general workflow for the initial screening of potential anticancer compounds is a multi-step process.

Conclusion